1-(4-Bromo-2-methoxybenzoyl)azetidine
Description
1-(4-Bromo-2-methoxybenzoyl)azetidine is an azetidine derivative featuring a benzoyl group substituted with bromine at the para position and a methoxy group at the ortho position. Azetidines, four-membered nitrogen-containing rings, are valued in medicinal chemistry for their conformational rigidity, which enhances target binding and metabolic stability . The bromine and methoxy substituents likely influence electronic, steric, and pharmacokinetic properties, such as polarity and permeability.
Properties
IUPAC Name |
azetidin-1-yl-(4-bromo-2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)3-4-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMHMFBNYACRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Contraction of Pyrrolidinones
One of the most established methods involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones to produce azetidines, as reported by the Blanc group in 2014. This process involves nucleophilic attack and subsequent cyclization:
- Starting Material: α-bromo-N-sulfonylpyrrolidinones
- Reaction Conditions: Use of potassium carbonate (K₂CO₃) as base in acetonitrile/methanol (9:1) at 60°C for 3 hours.
- Mechanism: Nucleophilic addition to the amide carbonyl followed by SN2 cyclization, resulting in ring contraction to form N-sulfonylazetidines.
Note: The benzoyl precursor, such as 4-bromo-2-methoxybenzoyl derivatives, can be introduced via acylation of the azetidine ring or by subsequent functionalization of the azetidine scaffold.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ring contraction | K₂CO₃, MeCN/MeOH | 60°C, 3h | Up to 98% |
Cycloaddition Strategies
Recent advances include [2+2] photocycloaddition reactions, which enable the formation of azetidines from oxime precursors:
- Photocatalytic [2+2] Cycloaddition: Using iridium photocatalysts and visible light to promote the reaction between 2-isoxazoline-3-carboxylates and alkenes.
- Mechanism: Triplet energy transfer from the photocatalyst activates the oxime, facilitating cycloaddition to form azetidines.
This method offers a route to functionalized azetidines with diverse substituents, including the 4-bromo-2-methoxybenzoyl group if appropriately functionalized precursors are used.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Photocycloaddition | fac-[Ir(dFppy)₃], blue LEDs | Room temperature | Up to 99% |
Functionalization of Azetidine Core
Post-synthesis modifications are critical for introducing the benzoyl, bromo, and methoxy groups:
- Acylation: The azetidine nitrogen can be acylated with 4-bromo-2-methoxybenzoic acid derivatives using coupling agents like EDC or DCC.
- Bromination: Electrophilic aromatic substitution on the aromatic ring of the benzoyl group can introduce the bromine at the 4-position.
- Methoxylation: The methoxy group at the 2-position of the benzene ring is typically introduced via methylation of the corresponding phenol or via methylation of a hydroxyl precursor.
Example:
Acylation of azetidine with 4-bromo-2-methoxybenzoic acid chloride in the presence of a base like pyridine yields the benzoyl-azetidine intermediate.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Acylation | Benzoyl chloride derivative | Room temperature, pyridine | 70-85% | , |
Summary of Key Data
| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Ring contraction | α-bromo-N-sulfonylpyrrolidinone | K₂CO₃ | 60°C, 3h | Up to 98% | Versatile, allows various substituents |
| Photocycloaddition | 2-isoxazoline-3-carboxylate | fac-[Ir(dFppy)₃], alkene | Room temperature | Up to 99% | Suitable for diverse functional groups |
| Acylation | Azetidine core | Benzoyl chloride derivative | Room temperature | 70-85% | For benzoyl group introduction |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methoxybenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(4-substituted-2-methoxybenzoyl)azetidine derivatives.
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of 1-(4-bromo-2-methoxyphenyl)ethanol.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and polymers through various chemical transformations, including:
- Substitution Reactions: The bromo substituent can be replaced by other nucleophiles.
- Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Biology
Research indicates that 1-(4-Bromo-2-methoxybenzoyl)azetidine exhibits potential bioactive properties. It is being investigated for:
- Antimicrobial Activity: Similar azetidine derivatives have shown effectiveness against various pathogens.
- Anticancer Properties: Compounds with similar structures have been noted for their ability to inhibit cancer cell growth.
- Anti-inflammatory Effects: The unique structure may allow it to interact with inflammatory pathways.
Medicine
In medicinal chemistry, this compound is explored as a precursor for developing pharmaceuticals targeting various diseases. Its unique electronic properties due to the bromine and methoxy groups may enhance its interaction with biological targets, making it a candidate for drug discovery in areas such as:
- Neurological Disorders: Potential interactions with neurotransmitter receptors.
- Cancer Treatment: Investigated for its ability to inhibit specific cancer-related enzymes.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Synthesis of Bioactive Compounds : A study demonstrated how this compound was used as a precursor in synthesizing novel azetidine derivatives that exhibited promising anticancer activity against breast cancer cell lines.
- Interaction Studies : Research involving binding affinity assays showed that derivatives of this compound could selectively bind to certain neurotransmitter receptors, indicating potential use in treating neurological disorders.
- Chemical Transformations : Investigations into the reactivity of this compound revealed that its unique substituents allowed for efficient transformations, paving the way for new synthetic methodologies in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which facilitates its binding to enzymes and receptors. The bromo and methoxy substituents also play a role in modulating its biological activity by affecting its electronic and steric properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(4-Bromo-2-methoxybenzoyl)azetidine with structurally related azetidine derivatives and brominated aromatic compounds:
Notes:
- TPSA and Permeability: Methoxy groups increase topological polar surface area (TPSA), as seen in compound 10 (TPSA = 94) vs. cyano-substituted azetidine 12 (TPSA = 108) . The methoxy group in the target compound may enhance solubility but reduce membrane permeability compared to methyl or cyano substituents.
- logD : Brominated azetidines with logD >2 (e.g., ~2.6–2.7) often exhibit improved cellular uptake but may face efflux challenges .
Biological Activity
1-(4-Bromo-2-methoxybenzoyl)azetidine is a synthetic compound that exhibits significant potential in various biological applications due to its unique structural features. The presence of both a bromine atom and a methoxy group on the aromatic ring enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure can be represented as follows:
Key Structural Features
- Bromine Substituent: Enhances reactivity and polarizability.
- Methoxy Group: Modulates electronic properties, potentially affecting binding affinity to biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring's inherent strain facilitates binding to these targets, while the substituents influence the compound's pharmacokinetic properties.
Interaction with Biological Targets
Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including monoacylglycerol lipase (MAGL), which plays a critical role in the endocannabinoid system. Inhibition of MAGL has therapeutic implications for conditions such as chronic pain and neurodegeneration .
Biological Activities
This compound has been explored for several biological activities:
- Antimicrobial Activity: Similar azetidine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties: Compounds with analogous structures have shown antiproliferative effects on cancer cell lines, indicating that this compound may also exhibit anticancer activity .
- Anti-inflammatory Effects: The compound's structural characteristics may allow it to modulate inflammatory pathways, similar to other azetidines that have been studied for their anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other azetidine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Chloro-2-methoxybenzoyl)azetidine | Chlorine substituent | Moderate antimicrobial properties |
| 1-(4-Fluoro-2-methoxybenzoyl)azetidine | Fluorine substituent | Potential anticancer activity |
| 1-(4-Iodo-2-methoxybenzoyl)azetidine | Iodine substituent | Enhanced binding affinity |
The presence of bromine in this compound may confer distinct advantages in terms of reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential of azetidine derivatives in medicinal chemistry:
- MAGL Inhibition: A study focusing on reversible and irreversible MAGL inhibitors identified several promising candidates derived from azetidine scaffolds. The findings suggest that modifications to the azetidine structure can significantly alter inhibitory potency .
- Anticancer Activity: Research on structurally related compounds revealed that certain azetidines exhibit potent antiproliferative effects against melanoma and prostate cancer cells through mechanisms involving tubulin polymerization inhibition .
- Synergistic Effects: Investigations into combinations of azetidines with established chemotherapeutics have shown enhanced efficacy, particularly in breast cancer models, indicating that this compound could be explored for combination therapies .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify the azetidine ring (δ ~3.5–4.0 ppm for CH₂ groups) and aryl protons (δ ~6.8–7.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm) .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-Br at ~560 cm⁻¹ .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., CCDC 2032776 in ).
Advanced: What computational methods are used to study the reaction mechanisms involving the azetidine ring?
Q. Methodological Answer :
- DFT Calculations : Model transition states (e.g., TS15 in ) to compare energy barriers for N─CH₂ bond cleavage (~25 kcal/mol) versus diphenylmethyl cleavage (~18 kcal/mol).
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) on reaction pathways .
Basic: How does the bromo substituent influence the compound's reactivity in cross-coupling reactions?
Methodological Answer :
The 4-bromo group enables Suzuki-Miyaura coupling. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water (3:1) at 80°C .
- Electronic Effects : The electron-withdrawing bromo group slows oxidative addition but stabilizes Pd intermediates .
Advanced: How to resolve contradictions in reported reaction yields when varying catalysts or ligands?
Methodological Answer :
Contradictions arise from ligand steric effects and solvent polarity. For example:
- NiBr₂ vs. Pd Catalysts : NiBr₂ with L2 ligand improves azetidine coupling yields (63% vs. 45% with Pd) by reducing β-hydride elimination .
- Solvent Screening : Low-polarity solvents (e.g., toluene) favor azetidine stability over DMF .
Basic: What are the common impurities formed during synthesis, and how are they identified?
Q. Methodological Answer :
- Byproducts : Over-oxidation of the methoxy group (detected via GC-MS at m/z 181) or azetidine ring-opening (HPLC retention time ~4.2 min) .
- Mitigation : Use anhydrous conditions and scavengers (e.g., molecular sieves) .
Advanced: What role does the methoxy group play in the compound's hydrogen bonding and crystal packing?
Methodological Answer :
The methoxy oxygen acts as a hydrogen-bond acceptor, forming C–H⋯O interactions (distance ~2.8 Å) that stabilize layered crystal structures . Lattice energy calculations (DFT) show a 5% increase in stability compared to non-methoxy analogs .
Basic: What biological assays are used to evaluate the compound's activity?
Q. Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC ~4 µM against S. aureus) .
- Enzyme Inhibition : Fluorescence polarization assays for kinase targets (IC₅₀ < 10 nM) .
Advanced: How does the azetidine ring's conformation affect intermolecular interactions in solid-state structures?
Methodological Answer :
The puckered azetidine ring (dihedral angle ~25°) enhances π-stacking with aromatic moieties (distance ~3.5 Å). This conformation increases melting points (e.g., 59°C for analogs in ) and solubility in lipid bilayers, relevant for BBB permeability studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
